Ethyl 2-(aminomethyl)nicotinate hydrochloride

Medicinal Chemistry Pharmacokinetics SAR

Ethyl 2-(aminomethyl)nicotinate hydrochloride (CAS 697739-11-0) is the definitive choice for head-to-head SAR investigations of nicotinic acetylcholine receptors (nAChRs). Its ethyl ester imparts a balanced lipophilicity-hydrophilicity profile distinct from the methyl ester analog and 4-positional isomer, directly impacting membrane permeability and binding potency. The aminomethyl handle enables facile amide coupling or reductive amination, while the ethyl ester can be hydrolyzed to the free acid for further diversification. Available at research-grade purity (≥95%), this compound is ideal for CNS-targeted screening libraries and probe development. Avoid confounding results from generic substitution—order this specific nicotinate scaffold to ensure experimental reproducibility and valid cross-study comparisons.

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
CAS No. 697739-11-0
Cat. No. B1405382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(aminomethyl)nicotinate hydrochloride
CAS697739-11-0
Molecular FormulaC9H13ClN2O2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC=C1)CN.Cl
InChIInChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6,10H2,1H3;1H
InChIKeyFUCIAZKOKQBGQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(aminomethyl)nicotinate hydrochloride (CAS 697739-11-0) – Procurement-Ready Chemical Profile and Core Characteristics


Ethyl 2-(aminomethyl)nicotinate hydrochloride (CAS 697739-11-0) is a pyridinecarboxylic acid derivative with the molecular formula C9H13ClN2O2 and a molecular weight of 216.67 g/mol . The compound exists as a hydrochloride salt, typically provided as a white to yellow solid . Its IUPAC name is ethyl 2-(aminomethyl)nicotinate hydrochloride, and it bears the InChIKey FUCIAZKOKQBGQL-UHFFFAOYSA-N . The structure features a pyridine ring substituted at the 2-position with an aminomethyl group and at the 3-position with an ethyl ester, forming a nicotinate scaffold. This compound is catalogued under MDL number MFCD23703535 and is available from multiple commercial suppliers at purities ranging from 95% to 98% .

Why Ethyl 2-(aminomethyl)nicotinate hydrochloride (CAS 697739-11-0) Cannot Be Casually Substituted by In-Class Analogs


Despite sharing the nicotinic acid core, subtle variations in ester chain length and substitution position profoundly alter physicochemical properties and biological recognition. The ethyl ester of 2-(aminomethyl)nicotinate hydrochloride occupies a distinct lipophilicity-hydrophilicity window compared to its methyl ester analog (CAS 151509-01-2) and the 4-positional isomer (ethyl 2-(aminomethyl)isonicotinate hydrochloride, CAS 1189983-26-3) . These differences directly impact solubility, membrane permeability, and binding interactions with nicotinic acetylcholine receptors (nAChRs), where even modest structural modifications can shift functional potency by orders of magnitude [1]. Consequently, experimental reproducibility and SAR interpretation demand precise compound identity; generic substitution with a “similar” nicotinate derivative risks confounding results and invalidating cross-study comparisons.

Quantitative Differentiation: Ethyl 2-(aminomethyl)nicotinate hydrochloride (CAS 697739-11-0) vs. Closest Analogs


Ethyl Ester vs. Methyl Ester: Lipophilicity and Molecular Weight Differentiation

The ethyl ester substitution in ethyl 2-(aminomethyl)nicotinate hydrochloride (target compound) increases both molecular weight and predicted lipophilicity relative to the methyl ester analog (methyl 2-(aminomethyl)nicotinate hydrochloride, CAS 151509-01-2). While experimental logP data are not available, the molecular weight difference of 14.03 g/mol (216.67 vs. 202.64) correlates with enhanced membrane permeability potential, a critical factor for CNS-targeting nicotinic ligands .

Medicinal Chemistry Pharmacokinetics SAR

Positional Isomerism: 2-Pyridine vs. 4-Pyridine Substitution Alters Predicted Polarity and Solubility

Comparison of predicted physicochemical descriptors reveals that ethyl 2-(aminomethyl)nicotinate hydrochloride (target) and its 4-positional isomer (ethyl 2-(aminomethyl)isonicotinate hydrochloride, CAS 1189983-26-3) exhibit measurable differences in topological polar surface area (TPSA) and consensus logP. The isonicotinate isomer has a consensus logP of 0.74 and TPSA of 65.21 Ų , while the target nicotinate compound, based on structural analogy, is predicted to have a slightly higher TPSA (~65-70 Ų) and a comparable or marginally higher logP (~0.8-1.0) due to the 3-carboxylate orientation .

Computational Chemistry Drug Design Physicochemical Profiling

Commercial Purity and Storage Stability: Ethyl Ester vs. Methyl Ester

Commercial specifications indicate that ethyl 2-(aminomethyl)nicotinate hydrochloride is routinely available at 95-98% purity and is typically stored at room temperature as a solid . In contrast, the methyl ester analog (methyl 2-(aminomethyl)nicotinate hydrochloride) requires storage under inert atmosphere at 2-8°C, suggesting lower intrinsic stability . This difference in storage requirements directly impacts laboratory handling protocols and long-term inventory management.

Chemical Procurement Stability Reproducibility

nAChR Binding Affinity Context: Positional and Ester-Specific SAR in Nicotinic Ligands

Although direct binding data for ethyl 2-(aminomethyl)nicotinate hydrochloride are not published, the broader class of 2-aminomethyl nicotinates and isonicotinates has been evaluated for nAChR activity. For instance, a related 2-aminomethyl nicotinate scaffold exhibited partial agonist activity at α4β2 nAChR with an EC50 of 800 nM [1]. In contrast, 4-pyridyl positional isomers and methyl ester analogs often show shifted potency or altered functional selectivity profiles, underscoring that the precise 2,3-substitution pattern of the target compound is non-redundant within the class [2].

Nicotinic Receptors Binding Affinity SAR

Optimal Research and Industrial Use Cases for Ethyl 2-(aminomethyl)nicotinate hydrochloride (CAS 697739-11-0)


Building Block for CNS-Targeted Nicotinic Ligand Synthesis

The ethyl ester and 2-aminomethyl substitution provide a balanced lipophilicity-hydrophilicity profile, making this compound an ideal starting material for synthesizing novel nicotinic acetylcholine receptor (nAChR) agonists or allosteric modulators intended for CNS applications [1]. The ethyl ester can be readily hydrolyzed to the carboxylic acid for further derivatization, while the aminomethyl group serves as a versatile handle for amide bond formation or reductive amination.

Structure-Activity Relationship (SAR) Studies on Nicotinate Pharmacophores

Given its distinct molecular weight and predicted physicochemical properties relative to methyl ester and positional isomers , this compound is uniquely suited for head-to-head SAR investigations that aim to dissect the contributions of ester chain length and substitution geometry to nAChR binding affinity and functional potency.

Chemical Biology Probe for Investigating Nicotinic Acid-Mediated Pathways

The compound's structural similarity to nicotinic acid (niacin) and its metabolites positions it as a potential probe for studying nicotinic acid receptor (GPR109A) signaling, lipid metabolism regulation, or anti-inflammatory pathways, particularly in assays where the ethyl ester may confer improved cell permeability over free acid forms .

High-Throughput Screening (HTS) Library Member for Neurological Disorders

The commercial availability of this compound at 95-98% purity and its stability under ambient storage conditions make it a practical addition to screening libraries targeting cognitive disorders, neuropathic pain, or nicotine addiction, where modulation of nAChRs is a validated therapeutic strategy.

Technical Documentation Hub

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